molecular formula C13H9F4N B2754857 3-Amino-2-fluoro-2'-(trifluoromethyl)biphenyl CAS No. 1261806-38-5

3-Amino-2-fluoro-2'-(trifluoromethyl)biphenyl

Cat. No.: B2754857
CAS No.: 1261806-38-5
M. Wt: 255.216
InChI Key: GXAZZZFMHRSMAS-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl is an aromatic compound characterized by the presence of an amino group, a fluorine atom, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives with various substituents, while oxidation reactions can produce quinones.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl depends on its specific application. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-3-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAZZZFMHRSMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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